4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic compound featuring multiple functional groups and a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” involves multiple steps, starting from readily available precursors. A possible synthetic route could involve:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-2-ethylhydrazine with an appropriate diketone under acidic conditions.
Construction of the tetracyclic core: This step may involve a series of cyclization reactions, possibly using transition metal catalysts to facilitate the formation of the complex tetracyclic structure.
Introduction of the thia group: This can be done through a substitution reaction, where a sulfur-containing reagent is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
Chemical Reactions Analysis
Types of Reactions
“4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a drug candidate due to its multiple functional groups and potential biological activity.
Medicine
The compound may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific pathways or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of “4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-2-methylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- 4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-oxa-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Uniqueness
The uniqueness of “4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C17H14ClN7S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-(4-chloro-2-ethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C17H14ClN7S/c1-4-24-13(10(18)6-20-24)15-22-16-14-12(19-7-25(16)23-15)11-8(2)5-9(3)21-17(11)26-14/h5-7H,4H2,1-3H3 |
InChI Key |
SKUYOOGXNKMDQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.